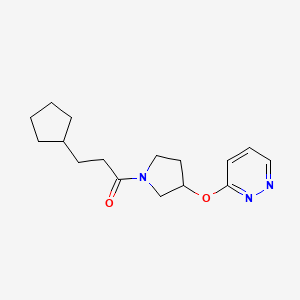
3-シクロペンチル-1-(3-(ピリダジン-3-イルオキシ)ピロリジン-1-イル)プロパン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a cyclopentyl group, a pyridazin-3-yloxy group, and a pyrrolidin-1-yl group
科学的研究の応用
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the pyridazin-3-yloxy intermediate. This intermediate can be synthesized through the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pyrrolidin-1-yl group is introduced through a 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process.
化学反応の分析
Types of Reactions
3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
作用機序
The mechanism of action of 3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, pyridazinone derivatives are known to act as calcium sensitizers and phosphodiesterase inhibitors, which can enhance cardiac contractility and vasodilation . The compound may stabilize calcium-induced conformational changes in proteins like troponin C, leading to its pharmacological effects .
類似化合物との比較
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazinone core and exhibit a range of pharmacological activities, including antihypertensive and anti-inflammatory effects.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are known for their biological activity and are used in the development of various drugs.
Uniqueness
3-Cyclopentyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one is unique due to its combination of a cyclopentyl group, a pyridazin-3-yloxy group, and a pyrrolidin-1-yl group. This unique structure may confer distinct pharmacological properties and make it a valuable compound for further research and development.
特性
IUPAC Name |
3-cyclopentyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-16(8-7-13-4-1-2-5-13)19-11-9-14(12-19)21-15-6-3-10-17-18-15/h3,6,10,13-14H,1-2,4-5,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOZNIBTURMSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
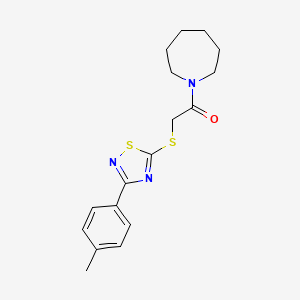

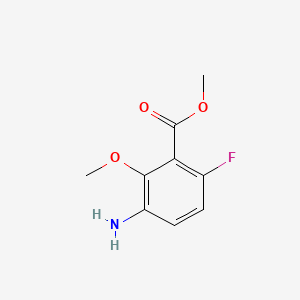
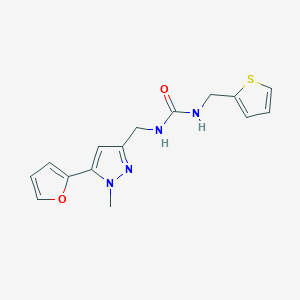
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide](/img/structure/B2591954.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide](/img/structure/B2591956.png)
![7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2591957.png)
![1-{1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2591960.png)
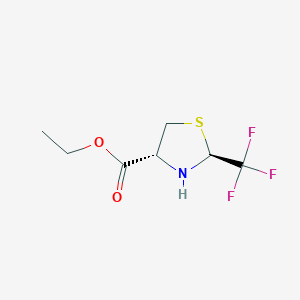
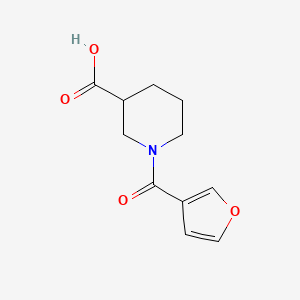
![N-(3-chloro-4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2591964.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B2591965.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2591968.png)
![(E)-N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2591969.png)
